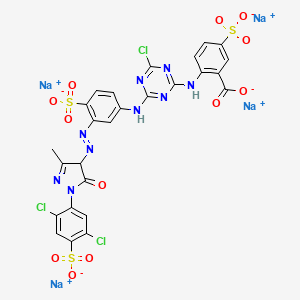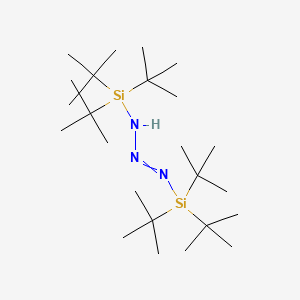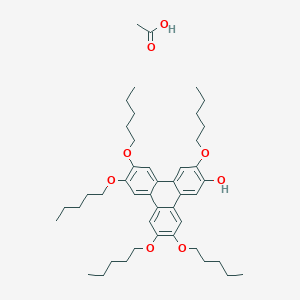
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol is a complex organic compound that combines the properties of acetic acid with a polyether derivative of triphenylene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol typically involves multiple steps. The starting material is usually triphenylene, which undergoes a series of etherification reactions to introduce the pentapentoxy groups at the 3, 6, 7, 10, and 11 positions. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The pentapentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
Mécanisme D'action
The mechanism by which acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polyether structure allows it to form stable complexes with metal ions or other molecules, potentially altering their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding or other interactions that influence the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylene: The parent compound of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol, which lacks the pentapentoxy and acetic acid groups.
Polyether Derivatives: Compounds with similar polyether structures but different core aromatic systems.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups but different aromatic or polyether components.
Uniqueness
This compound is unique due to its combination of a polyether structure with an acetic acid moiety, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications where both polyether and carboxylic acid functionalities are required.
Propriétés
Numéro CAS |
88458-67-7 |
|---|---|
Formule moléculaire |
C45H66O8 |
Poids moléculaire |
735.0 g/mol |
Nom IUPAC |
acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol |
InChI |
InChI=1S/C43H62O6.C2H4O2/c1-6-11-16-21-45-39-27-33-32(26-38(39)44)34-28-40(46-22-17-12-7-2)42(48-24-19-14-9-4)30-36(34)37-31-43(49-25-20-15-10-5)41(29-35(33)37)47-23-18-13-8-3;1-2(3)4/h26-31,44H,6-25H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
IDAHCBVZCNIYFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


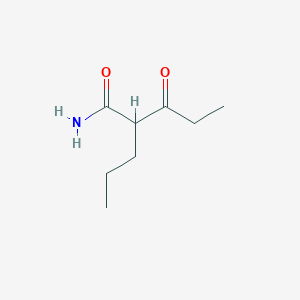
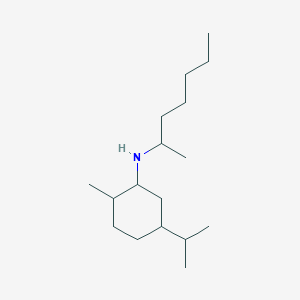



![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
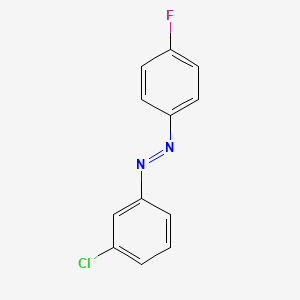
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
